(-)-Tramadol
(-)-Tramadol
(S,S)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have S-configuration; the (S,S)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It is a conjugate base of a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol.
Brand Name:
Vulcanchem
CAS No.:
123134-25-8
VCID:
VC0015223
InChI:
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
SMILES:
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Molecular Formula:
C16H25NO2
Molecular Weight:
263.37 g/mol
(-)-Tramadol
CAS No.: 123134-25-8
Reference Standards
VCID: VC0015223
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
CAS No. | 123134-25-8 |
---|---|
Product Name | (-)-Tramadol |
Molecular Formula | C16H25NO2 |
Molecular Weight | 263.37 g/mol |
IUPAC Name | (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
Standard InChI | InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 |
Standard InChIKey | TVYLLZQTGLZFBW-GOEBONIOSA-N |
Isomeric SMILES | CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Canonical SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Description | (S,S)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have S-configuration; the (S,S)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It is a conjugate base of a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol. |
Synonyms | (1S,2S)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol;_x000B_(1S-cis)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol;_x000B_(-)-(S,S)-trans-Tramadol; (-)-trans-Tramadol;_x000B_ |
PubChem Compound | 667511 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume